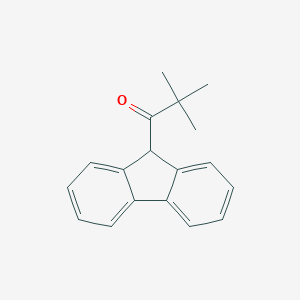
1-(3-Aminopropyl)aziridine
説明
“1-(3-Aminopropyl)aziridine” is a derivative of aziridine, which is an organic compound consisting of a three-membered heterocycle C2H5N . It is a colorless, toxic, volatile liquid that is of significant practical interest . The parent compound is aziridine (or ethylene imine), with molecular formula C2H4NH . Its chemical formula is C5H12N2 and its molecular weight is 100.165 .
Synthesis Analysis
Aziridines are typically synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . Other methods include the reaction of N-tosyl imines with in situ generated iodomethyllithium , and the reaction of aldimines (generated in situ from aldehydes and amines) with ethyl diazoacetate .
Molecular Structure Analysis
Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine (>NR) and two methylene bridges (>CR2) . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .
Chemical Reactions Analysis
Aziridines have substantial ring strain and a resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products . They can be transformed into a wide range of N-alkyl aziridine products .
Physical And Chemical Properties Analysis
Aziridines are colorless, toxic, volatile liquids . They have a high ring strain energy, similar to other three-membered ring compounds, including cyclopropane and oxirane .
科学的研究の応用
Biosynthesis of Aziridines
Aziridines are highly strained three-membered rings and the smallest nitrogen-containing heterocycles . This ring-strain makes aziridines highly reactive to attack from nucleophilic species, which has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . The biosynthetic enzymes for 10% of known aziridine containing natural products have been identified and characterized .
Synthetic Applications
In synthetic applications, iron catalyzed metal-mediated aziridination proceeds through a nitrene, or a nitrogen-centered radical, that reacts with a substrate (e.g. styrene) to give a radical intermediate en route to the aziridine .
Medicinal Chemistry
Researchers are exploring 1-(3-Aminopropyl)aziridine as a building block for drug development. The aziridine ring can be modified to create new compounds with potential medicinal properties. Studies have shown that certain aziridine-containing molecules exhibit antimicrobial activity.
Material Science
The amine group in 1-(3-Aminopropyl)aziridine allows it to bond with various materials. This property makes it a potential candidate for developing new polymers with specific functionalities. Research suggests that aziridine-based polymers can be useful in applications like drug delivery and gene therapy.
Chemical Reactions Analysis
Due to its reactive nature, 1-(3-Aminopropyl)aziridine can undergo various reactions, including ring-opening reactions with different reagents. The specific reactions depend on the reaction conditions and desired outcome.
Physical And Chemical Properties Analysis
Limited data exists on the specific physical and chemical properties of 1-(3-Aminopropyl)aziridine. However, based on its structure, it is expected to be a colorless liquid or low-melting point solid. The presence of the amine group suggests solubility in water and other polar solvents. The aziridine ring strain likely contributes to its instability and high reactivity.
Safety and Hazards
将来の方向性
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These new strategies, compared with more classical approaches, identify current gaps in the field and showcase new and exciting opportunities to move the chemistry of aziridines forward in the future .
作用機序
Target of Action
1-(3-Aminopropyl)aziridine, also known as 1-Aziridinepropanamine, primarily targets the aziridine ring, a three-membered ring in organic chemistry . The aziridine ring is similar to epoxides, with the oxygen atom replaced by a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .
Mode of Action
The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
Aziridines are inherently strained, making them highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Result of Action
Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms . This strongly indicates that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .
Action Environment
The action of 1-(3-Aminopropyl)aziridine is influenced by environmental factors such as the presence of nucleophiles and the pH of the environment. The aziridine ring can be activated in the presence of electron-withdrawing substituents and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids .
特性
IUPAC Name |
3-(aziridin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAFMCFYSTCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147945 | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)aziridine | |
CAS RN |
1072-65-7 | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



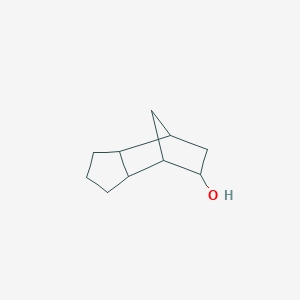
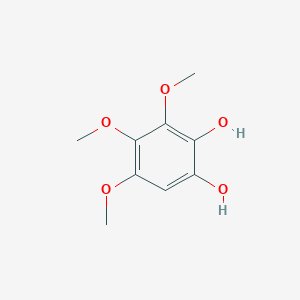


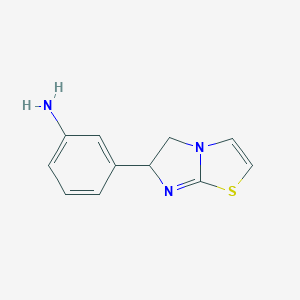

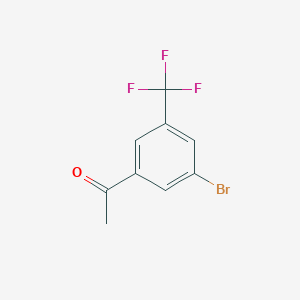
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
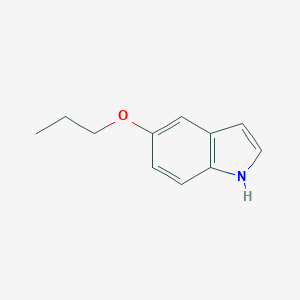
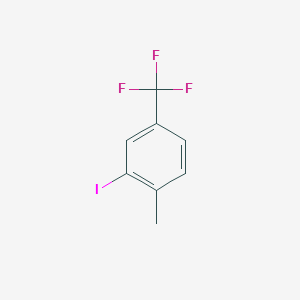
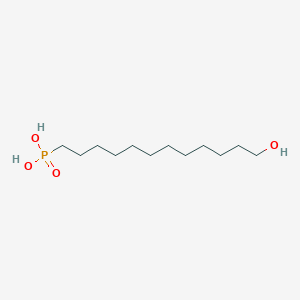
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

